

# (1-Benzylpiperidin-3-yl)methanol physical and chemical properties

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## Compound of Interest

Compound Name: (1-Benzylpiperidin-3-yl)methanol

Cat. No.: B1365142

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## An In-depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol

This guide provides a comprehensive technical overview of **(1-Benzylpiperidin-3-yl)methanol**, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physical and chemical properties, analytical characterization, synthesis, and applications, with a focus on the causal reasoning behind its utility in pharmaceutical research.

## Introduction and Strategic Importance

**(1-Benzylpiperidin-3-yl)methanol** is a disubstituted piperidine derivative featuring a benzyl group on the ring nitrogen and a hydroxymethyl substituent at the 3-position. The N-benzyl piperidine (N-BP) motif is a privileged scaffold in drug discovery, prized for its three-dimensional structure and its ability to engage in crucial cation- $\pi$  interactions with biological targets.<sup>[1]</sup> The presence of a primary alcohol provides a versatile synthetic handle for further molecular elaboration.

This compound has garnered significant attention as a pharmaceutical intermediate, most notably in the synthesis of novel therapeutic agents. It is a critical precursor for compounds developed to study and potentially treat Alzheimer's disease (AD).<sup>[2][3][4]</sup> Its structure allows for the systematic exploration of structure-activity relationships (SAR), making it an invaluable

tool for medicinal chemists aiming to fine-tune the efficacy, selectivity, and pharmacokinetic properties of lead compounds.

## Molecular Structure and Core Identifiers

The structural arrangement of **(1-Benzylpiperidin-3-yl)methanol** dictates its chemical behavior and biological applications. The tertiary amine is basic, while the benzyl group adds lipophilicity and potential for aromatic interactions. The primary alcohol is a key site for derivatization.

Caption: 2D structure of **(1-Benzylpiperidin-3-yl)methanol**.

Table 1: Core Identifiers

Identifier	Value	Source
IUPAC Name	<b>(1-benzylpiperidin-3-yl)methanol</b>	<a href="#">[5]</a>
CAS Number	85387-44-6	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	205.30 g/mol	<a href="#">[6]</a>
SMILES	C1CC(CN(C1)CC2=CC=CC=C2)CO	<a href="#">[4]</a>

| InChIKey | GEXYNZFTVPXBBB-UHFFFAOYSA-N |[\[4\]](#) |

## Physicochemical and Spectroscopic Profile

The physical properties and spectral data are fundamental for the identification, purification, and quality control of **(1-Benzylpiperidin-3-yl)methanol**. While experimental melting and boiling points are not consistently reported in peer-reviewed literature, data from commercial suppliers and computed properties provide a reliable profile.

Table 2: Physical and Computed Properties

Property	Value	Notes / Source
Physical State	Off-white solid or oil	[3] (General supplier data)
Solubility	Soluble in common organic solvents like methanol, DMSO.	Inferred from structure
Storage	Sealed in dry, 2-8°C	[6]
XLogP3	1.8	Predicted value, indicating moderate lipophilicity.[4]
Topological Polar Surface Area (TPSA)	23.47 Å²	[8]

| Rotatable Bond Count | 3 |[5] |

## Spectroscopic Analysis

Spectroscopic techniques are essential for structural confirmation. Below are the expected characteristic signals based on the compound's functional groups.

- <sup>1</sup>H NMR (Proton NMR):
  - Aromatic Protons (C<sub>6</sub>H<sub>5</sub>): A multiplet typically appearing between δ 7.20-7.40 ppm (5H).
  - Hydroxymethyl Protons (CH<sub>2</sub>OH): A doublet or multiplet around δ 3.40-3.60 ppm (2H). The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on solvent and concentration.
  - Benzyl Protons (NCH<sub>2</sub>Ph): A singlet at approximately δ 3.50 ppm (2H).
  - Piperidine Ring Protons: A complex series of multiplets from δ 1.20-3.00 ppm. The protons adjacent to the nitrogen will be the most downfield.
- <sup>13</sup>C NMR (Carbon NMR):
  - Aromatic Carbons: Signals in the δ 127.0-139.0 ppm range. The ipso-carbon (attached to the CH<sub>2</sub>) will be distinct.

- Hydroxymethyl Carbon (CH<sub>2</sub>OH): A signal around  $\delta$  65.0 ppm.
- Benzyl Carbon (NCH<sub>2</sub>Ph): A signal around  $\delta$  63.0 ppm.
- Piperidine Carbons: Signals in the  $\delta$  24.0-60.0 ppm range.
- Infrared (IR) Spectroscopy:
  - O-H Stretch: A broad, strong band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the alcohol.
  - C-H Stretch (Aromatic): Peaks just above 3000 cm<sup>-1</sup>.
  - C-H Stretch (Aliphatic): Strong peaks in the 2800-3000 cm<sup>-1</sup> region.
  - C=C Stretch (Aromatic): Overtones/combination bands in the 1650-2000 cm<sup>-1</sup> region and primary bands around 1450-1600 cm<sup>-1</sup>.
  - C-O Stretch: A strong band in the 1000-1260 cm<sup>-1</sup> region.
- Mass Spectrometry (MS):
  - Electrospray ionization (ESI) is expected to show a prominent protonated molecular ion peak.
  - [M+H]<sup>+</sup>: Predicted at m/z 206.15395.[4]

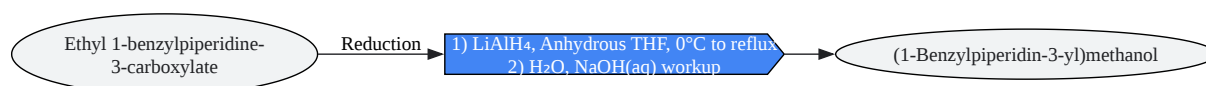
## Synthesis and Chemical Reactivity

The synthesis of **(1-Benzylpiperidin-3-yl)methanol** can be achieved through several reliable routes. A common and efficient laboratory-scale method involves the reduction of a corresponding ester, such as ethyl 1-benzylpiperidine-3-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>).[2]

## Illustrative Synthesis Protocol: Reduction of an Ester

- Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

- **Reagent Suspension:** Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride ( $\text{LiAlH}_4$ ) at  $0^\circ\text{C}$  (ice bath).
- **Substrate Addition:** Ethyl 1-benzylpiperidine-3-carboxylate, dissolved in anhydrous THF, is added dropwise to the stirred  $\text{LiAlH}_4$  suspension, maintaining the temperature at  $0^\circ\text{C}$ .
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by cooling to  $0^\circ\text{C}$  and the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- **Workup and Purification:** The resulting solids are filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **(1-Benzylpiperidin-3-yl)methanol**.



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Caption: Synthetic pathway via ester reduction.

## Chemical Reactivity

- **Alcohol Group:** The primary alcohol is a versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, Swern oxidation, TEMPO). It can also undergo esterification with carboxylic acids or acyl chlorides, or etherification under Williamson conditions.[9]
- **Tertiary Amine:** The piperidine nitrogen is nucleophilic and basic. It can be quaternized with alkyl halides. The N-benzyl group can often be removed via catalytic hydrogenation

(hydrogenolysis) to yield the secondary amine, piperidin-3-ylmethanol, a valuable intermediate in its own right.

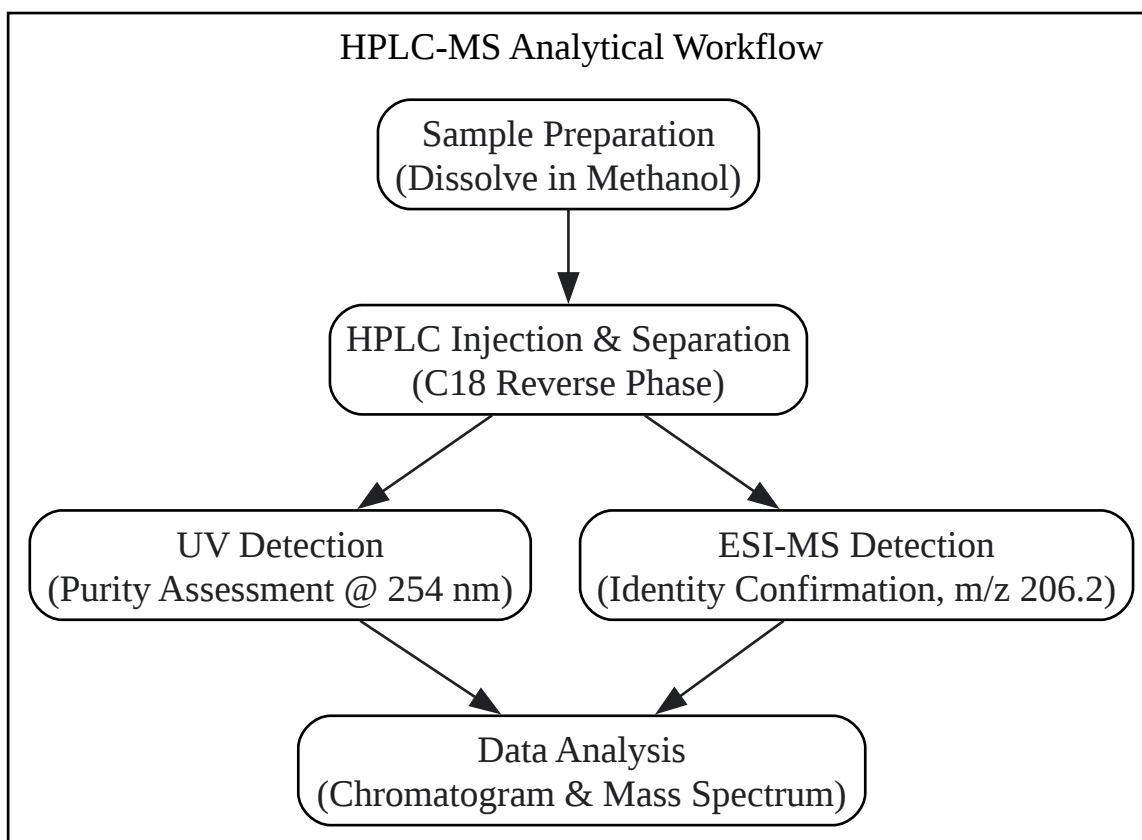
## Key Applications in Drug Discovery

The primary application of **(1-Benzylpiperidin-3-yl)methanol** is as a structural scaffold and intermediate in the synthesis of biologically active molecules.

- **Anti-Alzheimer's Agents:** The compound is a documented precursor for N-alkylpiperidine carbamates, which have been investigated as potential inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[2][3][4] The hydroxymethyl group serves as the attachment point for the carbamate moiety, while modifications to the piperidine and benzyl groups allow for fine-tuning of inhibitor potency and selectivity.
- **Medicinal Chemistry Scaffolding:** The N-benzyl piperidine framework is a common feature in compounds targeting a wide range of receptors and enzymes in the central nervous system (CNS).[1] This intermediate provides a reliable entry point for creating libraries of novel compounds for high-throughput screening and lead optimization campaigns.

## Analytical Protocol: Purity and Identity Confirmation by HPLC-MS

To ensure the quality of **(1-Benzylpiperidin-3-yl)methanol** for research or development, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a self-validating system for confirming both purity and molecular identity.



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Caption: Workflow for HPLC-MS analysis.

## Step-by-Step Methodology

- Sample Preparation: Accurately weigh ~1 mg of **(1-Benzylpiperidin-3-yl)methanol** and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.
- Instrumentation and Conditions:
  - HPLC System: Agilent 1260 Infinity II or equivalent.
  - Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
  - Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
- UV Detector: Diode Array Detector (DAD) monitoring at 254 nm.
- Mass Spectrometer Conditions:
  - MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
  - Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  - Scan Range: m/z 100-500.
  - Capillary Voltage: 3500 V.
  - Fragmentor Voltage: 70 V.
  - Gas Temperature: 350°C.
- System Suitability and Validation:
  - Blank Injection: Inject the mobile phase to ensure no system contamination.
  - Standard Injection: A certified reference standard, if available, should be run to establish retention time and mass spectral signature.
  - Acceptance Criteria: The primary peak in the UV chromatogram should account for >98% of the total peak area. The mass spectrum corresponding to this peak must show a dominant ion at  $m/z\ 206.2 \pm 0.2$ , corresponding to the  $[M+H]^+$  adduct.



## Safety and Handling

**(1-Benzylpiperidin-3-yl)methanol** requires careful handling in a laboratory setting. Based on GHS classifications, it poses the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautions for Safe Handling:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.<sup>[6]</sup>

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